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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B1310254 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-
Hydroxyethoxy)benzaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 3-(2-
Hydroxyethoxy)benzaldehyde, a key organic intermediate. As researchers, scientists, and

drug development professionals, the unambiguous confirmation of a molecule's structure is

paramount to the integrity of our work. This document moves beyond a simple recitation of

data, offering insights into the causal relationships between molecular structure and spectral

output. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not only the data

but also the rationale behind the experimental choices and interpretation, ensuring a self-

validating approach to structural elucidation.

Introduction: The Molecular Identity
3-(2-Hydroxyethoxy)benzaldehyde (CAS No: 60345-97-3) is a bifunctional organic molecule

featuring an aromatic aldehyde and a primary alcohol connected by an ether linkage.[1] Its

utility as a building block in the synthesis of more complex molecules, from pharmaceutical

scaffolds to materials science polymers, necessitates a robust and well-documented analytical

profile. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming

its identity, purity, and structural integrity.

Chemical Structure and Properties:
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Molecular Formula: C₉H₁₀O₃[1]

Molecular Weight: 166.17 g/mol [1]

IUPAC Name: 3-(2-hydroxyethoxy)benzaldehyde[1]

Caption: Molecular Structure of 3-(2-Hydroxyethoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map

out the connectivity and stereochemistry of the compound.

¹H NMR Spectroscopy: Mapping the Protons
Proton NMR provides information on the number of distinct proton environments and their

neighboring protons. For 3-(2-Hydroxyethoxy)benzaldehyde, we expect to see signals

corresponding to the aldehyde, aromatic, and hydroxyethoxy protons.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Aldehyde (-CHO) ~9.98 Singlet (s) 1H

The strong

deshielding

effect of the

carbonyl group

places this

proton

significantly

downfield.[2]

Aromatic (Ar-H) ~7.10 - 7.55 Multiplet (m) 4H

Protons on the

benzene ring

exhibit complex

splitting due to

their varied

positions relative

to two different

substituents. The

pattern is typical

for a 1,3-

disubstituted

ring.[2][3]

Methylene (-O-

CH₂-CH₂OH)
~4.15 Triplet (t) 2H

This methylene

group is adjacent

to the

deshielding ether

oxygen and

coupled to the

other methylene

group, resulting

in a triplet.

Methylene (-

OCH₂-CH₂-OH)

~3.95 Triplet (t) 2H Adjacent to the

hydroxyl group

and coupled to
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the first

methylene group,

appearing as a

triplet slightly

upfield from the

ether-linked

methylene.

Hydroxyl (-OH) Variable Singlet (s, broad) 1H

The chemical

shift is

concentration

and solvent-

dependent due

to hydrogen

bonding. The

signal is often

broad and may

not show

coupling.

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but

if the compound has limited solubility or if hydrogen-bonding interactions need to be probed

more clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[2]

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-
Hydroxyethoxy)benzaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a clean NMR tube.

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the

instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral

resolution.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
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Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-

noise ratio.

Reference: Calibrate the chemical shift scale to the residual solvent peak or to

tetramethylsilane (TMS) at 0.00 ppm.[4]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID),

followed by phase correction and baseline correction to obtain the final spectrum.

Caption: Workflow for ¹H NMR Spectroscopy Experiment.

¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a count of the unique carbon atoms in the molecule and information

about their chemical environment (e.g., sp², sp³, carbonyl).
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

Carbonyl (C=O) ~192.8

The aldehyde carbonyl carbon

is highly deshielded and

appears far downfield, a

diagnostic signal for this

functional group.[4]

Aromatic C-O ~159.9

The aromatic carbon directly

attached to the ether oxygen is

significantly deshielded.[3]

Aromatic C-CHO ~137.8
The carbon atom to which the

aldehyde group is attached.

Aromatic C-H & C-C ~113.0 - 130.5

The remaining four aromatic

carbons appear in this region.

Their precise shifts depend on

their position relative to the

substituents.[3][4]

Methylene (-O-CH₂-CH₂OH) ~69.5
The carbon atom adjacent to

the deshielding ether oxygen.

Methylene (-OCH₂-CH₂-OH) ~61.0

The carbon atom bearing the

hydroxyl group, appearing

slightly upfield from the other

methylene carbon.

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher

concentration may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup: Use the same spectrometer as for the proton experiment.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to

produce a spectrum with singlets for each carbon, simplifying interpretation.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is required compared to

¹H NMR to compensate for the low natural abundance of the ¹³C isotope.

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

The PubChem database indicates that an ATR-IR spectrum has been recorded for this

compound, providing a reliable reference.[1]
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

~3400 (broad) O-H stretch Alcohol (-OH)

The broadness of this

peak is a classic

indicator of hydrogen

bonding from the

hydroxyl group.[5]

~3050 C-H stretch Aromatic C-H

Absorptions just

above 3000 cm⁻¹ are

characteristic of C-H

bonds on a benzene

ring.

~2930, ~2870 C-H stretch Aliphatic C-H

These peaks

correspond to the

symmetric and

asymmetric stretching

of the C-H bonds in

the methylene groups

of the ethoxy chain.[6]

~2750
C-H stretch (Fermi

doublet)
Aldehyde (-CHO)

A weaker, but highly

diagnostic, C-H

stretch for an

aldehyde often

appears in this region,

sometimes alongside

the main C=O peak.

~1700 (strong) C=O stretch Aldehyde (C=O)

A very strong and

sharp absorption in

this region is the most

prominent feature of

an aldehyde or

ketone. Its exact

position is sensitive to

conjugation.[7]
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~1600, ~1480 C=C stretch Aromatic Ring

These absorptions are

characteristic of the

carbon-carbon double

bond stretching within

the benzene ring.[5]

~1250, ~1050 C-O stretch
Ether (Ar-O-C),

Alcohol (C-OH)

This region, known as

the fingerprint region,

contains the stretching

vibrations for both the

aromatic ether and the

primary alcohol C-O

bonds.[5]

The ATR technique is ideal for solid samples as it requires minimal sample preparation. The

data on PubChem was acquired using a Bruker Tensor 27 FT-IR with an ATR-Neat technique.

[1]

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

as it will be subtracted from the sample spectrum to remove interference from atmospheric

CO₂ and H₂O.

Sample Application: Place a small amount of the solid 3-(2-Hydroxyethoxy)benzaldehyde
directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure arm to press the sample firmly and

evenly against the crystal, ensuring good contact.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

produce a high-quality spectrum.

Data Analysis: The instrument software will automatically perform the background

subtraction. Analyze the resulting spectrum to identify the key absorption bands.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through the analysis of its fragmentation patterns upon ionization.

Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. For C₉H₁₀O₃,

the expected monoisotopic mass is 166.06 Da.[1] An Electron Ionization (EI) spectrum would

show a peak at m/z = 166.

Fragmentation Analysis: The stability of the aromatic ring means that fragmentation will likely

involve the substituents.

[M]⁺˙
m/z = 166

[M-CHO]⁺
m/z = 137- CHO (29)

[M-C₂H₄OH]⁺
m/z = 121

- •C₂H₄OH (45)

m/z = 107- C₂H₂O (42)

m/z = 93- CO (28)

Click to download full resolution via product page

Caption: Predicted EI-MS Fragmentation of 3-(2-Hydroxyethoxy)benzaldehyde.

Loss of the Aldehyde Group: Cleavage of the formyl radical (-CHO, 29 Da) would result in a

fragment at m/z = 137.

Cleavage of the Ether Side-Chain: Benzylic cleavage is common. Loss of the hydroxyethyl

radical (•CH₂CH₂OH, 45 Da) would yield a prominent ion at m/z = 121, corresponding to the

3-hydroxybenzaldehyde cation.

Further Fragmentation: The fragment at m/z = 121 could subsequently lose carbon

monoxide (-CO, 28 Da) to give a fragment at m/z = 93.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by Gas Chromatography

(GC-MS).
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Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV),

causing ionization and extensive fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Conclusion
The structural elucidation of 3-(2-Hydroxyethoxy)benzaldehyde is achieved through a

synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise

carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl, aldehyde,

and ether functional groups, and Mass Spectrometry verifies the molecular weight and provides

corroborating structural evidence through fragmentation patterns. This multi-faceted, self-

validating analytical approach is the cornerstone of chemical characterization, providing the

certainty required for advanced research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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